

Spectroscopic and Synthetic Guide to (-)-Menthoxymyacetic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthoxymyacetic acid

Cat. No.: B8057765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of **(-)-Menthoxymyacetic acid**, a valuable chiral auxiliary in asymmetric synthesis. The document presents detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in clearly structured tables, alongside a comprehensive experimental protocol for its preparation.

Spectroscopic Data

The structural integrity and purity of **(-)-Menthoxymyacetic acid** are confirmed through rigorous spectroscopic analysis. The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR data.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J), which describe the interactions between neighboring protons, are given in Hertz (Hz).

Table 1: ^1H NMR Spectroscopic Data for **(-)-Menthoxymyacetic Acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.5	br s	-	-COOH
4.15	d	16.5	O-CHa-COOH
4.05	d	16.5	O-CHb-COOH
3.25	dt	10.9, 4.3	H-1 (menthyl)
2.20	m	-	H-8 (menthyl)
2.10	m	-	H-2a (menthyl)
1.65	m	-	H-6a, H-5a (menthyl)
1.45	m	-	H-4 (menthyl)
1.25	m	-	H-3a (menthyl)
1.05	m	-	H-2b, H-6b (menthyl)
0.92	d	6.5	CH ₃ -7 (menthyl)
0.90	d	7.0	CH ₃ -9 or CH ₃ -10 (menthyl)
0.78	d	7.0	CH ₃ -10 or CH ₃ -9 (menthyl)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (-)-Menthoxycylic Acid

Chemical Shift (δ) ppm	Assignment
~173.5	C=O (Carboxylic Acid)
~83.0	C-1 (Menthyl)
~67.0	O-CH ₂ -COOH
~48.0	C-2 (Menthyl)
~40.0	C-6 (Menthyl)
~34.5	C-4 (Menthyl)
~31.5	C-8 (Menthyl)
~25.5	C-5 (Menthyl)
~23.0	C-3 (Menthyl)
~22.0	C-7 (Menthyl)
~21.0	C-9 or C-10 (Menthyl)
~16.0	C-10 or C-9 (Menthyl)

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for **(-)-Menthylloxyacetic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretch (alkane)
2800-3300	Broad, Strong	O-H stretch (carboxylic acid)
~1710	Strong	C=O stretch (carboxylic acid)
~1100	Strong	C-O stretch (ether)

Experimental Protocols

Synthesis of (-)-Menthylloxyacetic Acid

A reliable method for the preparation of **(-)-Menthylloxyacetic acid** is the reaction of (-)-menthol with chloroacetic acid in the presence of a base. A detailed procedure is provided by *Organic Syntheses*, a highly reputable source for experimental methods in organic chemistry. [1]

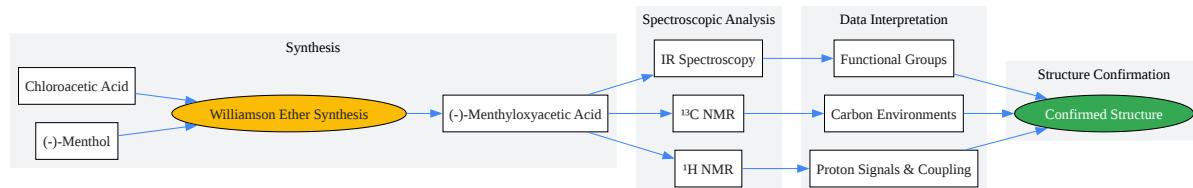
Materials:

- (-)-Menthol
- Sodium
- Toluene (dry)
- Chloroacetic acid (dried)
- Hydrochloric acid (20%)
- Benzene

Procedure:

- In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a solution of (-)-menthol in dry toluene is prepared.
- Clean sodium is added to the flask, and the mixture is heated to reflux with stirring until all the sodium has reacted to form sodium mentholide. This may take several hours.

- The reaction mixture is cooled, and finely powdered, dry chloroacetic acid is added in portions.
- A thick precipitate of sodium chloroacetate will form. The mixture is then refluxed with vigorous stirring for an extended period (e.g., 48 hours). Additional dry toluene may be required to maintain a stirrable mixture.
- After cooling, the reaction mixture is treated with water to dissolve the sodium salts. The aqueous layer is separated.
- The aqueous extract is carefully acidified with 20% hydrochloric acid. The crude **(-)-Menthoxycetic acid** separates as an oil.
- The product is extracted with benzene, and the solvent is removed by distillation.
- The crude product is then purified by fractional distillation under reduced pressure.[\[1\]](#)


Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl_4).

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of **(-)-Menthoxycetic acid** using the spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic confirmation of **(-)-Menthoxymyacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Guide to (-)-Menthoxymyacetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8057765#spectroscopic-data-nmr-ir-for-menthoxymyacetic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com